Cas no 784130-66-1 (4-(4-Ethylpiperazin-1-YL)benzoic acid)

4-(4-Ethylpiperazin-1-yl)benzoic acid is a benzoic acid derivative featuring an ethylpiperazine substituent at the para position. This compound is of interest in pharmaceutical and organic synthesis due to its dual functional groups, which enable versatile reactivity. The carboxylic acid moiety allows for further derivatization, while the ethylpiperazine group contributes to enhanced solubility and potential biological activity. Its well-defined structure makes it a valuable intermediate in the development of pharmacologically active molecules, particularly in the design of receptor-targeting agents. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic applications.
4-(4-Ethylpiperazin-1-YL)benzoic acid structure
784130-66-1 structure
Product Name:4-(4-Ethylpiperazin-1-YL)benzoic acid
CAS No:784130-66-1
MF:C13H18N2O2
MW:234.294223308563
MDL:MFCD05864834
CID:554269
PubChem ID:18002459
Update Time:2025-05-26

4-(4-Ethylpiperazin-1-YL)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Ethylpiperazin-1-yl)benzoic acid
    • Benzoic acid,4-(4-ethyl-1-piperazinyl)-
    • 4-(4-ethylpiperazino)benzoic acid
    • 4-(4-ethylpiperazino)benzoicacid
    • PubChem18794
    • PubChem16663
    • 4-(4-ethylpiperazinyl)benzoic acid
    • CL1612
    • SBB066893
    • 4-(4-Ethylpiperazin-1-yl)benzoicacid
    • TRA0079480
    • SY007656
    • ST2410974
    • AB0026717
    • AMY9291
    • FS-3029
    • AKOS000260065
    • 4-(4-ethylpiperazin-1-yl)benzoic acid, AldrichCPR
    • EN300-72598
    • FT-0660049
    • AC-23308
    • A9865
    • 784130-66-1
    • DS-0151
    • SCHEMBL1305549
    • MFCD05864834
    • 4-(4-Ethylpiperazin-1-yl);benzoic acid
    • CS-W003259
    • DTXSID90592409
    • DB-001700
    • 4-(4-Ethylpiperazin-1-YL)benzoic acid
    • MDL: MFCD05864834
    • Inchi: 1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17)
    • InChI Key: UJKUGZAMAKCYKG-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)N1CCN(CC)CC1)=O

Computed Properties

  • Exact Mass: 234.13700
  • Monoisotopic Mass: 234.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8
  • XLogP3: -0.5

Experimental Properties

  • Density: 1.154
  • Boiling Point: 405°C at 760 mmHg
  • Flash Point: 198.7℃
  • Refractive Index: 1.567
  • PSA: 43.78000
  • LogP: 1.52960

4-(4-Ethylpiperazin-1-YL)benzoic acid Security Information

4-(4-Ethylpiperazin-1-YL)benzoic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(4-Ethylpiperazin-1-YL)benzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:784130-66-1)4-(4-Ethylpiperazin-1-YL)benzoic acid
Order Number:A9865
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:42
Price ($):166.0/546.0
Email:sales@amadischem.com

Additional information on 4-(4-Ethylpiperazin-1-YL)benzoic acid

Introduction to 4-(4-Ethylpiperazin-1-YL)benzoic acid (CAS No. 784130-66-1) and Its Applications in Modern Chemical Biology

4-(4-Ethylpiperazin-1-YL)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 784130-66-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its benzoic acid core substituted with a 4-ethylpiperazine moiety, has garnered attention due to its versatile structural features and potential biological activities. The unique combination of a rigid aromatic ring and a flexible piperazine group makes it a valuable scaffold for designing novel bioactive molecules.

The benzoic acid moiety is well-known for its role in various biological processes and its utility as a pharmacophore in drug development. It contributes to the molecule's solubility, lipophilicity, and interaction with biological targets. On the other hand, the 4-ethylpiperazine group introduces a secondary amine functionality, which is frequently exploited in medicinal chemistry for its ability to modulate receptor binding and enhance pharmacological effects. This dual structural feature positions 4-(4-Ethylpiperazin-1-YL)benzoic acid as a promising candidate for further exploration in therapeutic applications.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various neurological and inflammatory disorders. The piperazine scaffold, in particular, has been extensively studied for its role in modulating neurotransmitter receptors such as serotonin, dopamine, and norepinephrine. The presence of the 4-ethyl substituent in 4-(4-Ethylpiperazin-1-YL)benzoic acid may influence its binding affinity and selectivity towards these receptors, making it a potential lead compound for the development of novel therapeutics.

Moreover, the benzoic acid component of this compound has been implicated in various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Studies have demonstrated that benzoic acid derivatives can interact with enzymes and receptors involved in inflammatory pathways, thereby modulating immune responses. The structural flexibility provided by the 4-ethylpiperazine group allows for further derivatization, enabling the fine-tuning of biological activity through structural modifications.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive molecules. 4-(4-Ethylpiperazin-1-YL)benzoic acid has been subjected to virtual screening and molecular docking studies to identify potential binding interactions with target proteins. These computational approaches have revealed that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation-related diseases.

Experimental validation of these computational findings has been conducted using enzyme inhibition assays and cell-based models. Preliminary results suggest that 4-(4-Ethylpiperazin-1-YL)benzoic acid demonstrates significant inhibitory effects on COX-2 and LOX enzymes at concentrations comparable to those of known therapeutic agents. This aligns with the growing interest in developing selective inhibitors for these enzymes to treat chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The potential therapeutic applications of 4-(4-Ethylpiperazin-1-YL)benzoic acid extend beyond inflammation management. Its structural motif is also relevant in the development of central nervous system (CNS) drugs due to its interaction with neurotransmitter receptors. Piperazine derivatives have been explored for their efficacy in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). The unique combination of the benzoic acid and 4-ethylpiperazine groups in this compound may confer advantages over existing therapies by offering improved selectivity and reduced side effects.

In conclusion, 4-(4-Ethylpiperazin-1-YL)benzoic acid (CAS No. 784130-66-1) represents a promising scaffold for drug discovery with significant potential in addressing various therapeutic challenges. Its dual structural features make it an attractive candidate for further exploration in medicinal chemistry, particularly in the development of anti-inflammatory and CNS-active agents. As research continues to uncover new biological targets and mechanisms, compounds like 4-(4-Ethylpiperazin-1-YL)benzoic acid are poised to play a crucial role in shaping the future of chemical biology and pharmaceutical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:784130-66-1)4-(4-Ethylpiperazin-1-YL)benzoic acid
A9865
Purity:99%/99%
Quantity:25g/100g
Price ($):166.0/546.0
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